molecular formula C8H8N2O2 B568676 Benzenediazohydroxide, m-acetyl- (6CI) CAS No. 119149-25-6

Benzenediazohydroxide, m-acetyl- (6CI)

Cat. No.: B568676
CAS No.: 119149-25-6
M. Wt: 164.164
InChI Key: GZGVRVGELZYTOD-UHFFFAOYSA-N
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Description

Benzenediazohydroxide, m-acetyl- (6CI) is a diazo compound characterized by a benzene ring substituted with a diazohydroxide group (-N₂OH) and an acetyl group (-COCH₃) at the meta position. Its IUPAC name is 3-acetylbenzenediazonium hydroxide. This compound belongs to the class of aromatic diazonium salts, which are widely studied for their applications in organic synthesis, dye manufacturing, and photochemical reactions. The meta-acetyl substitution introduces steric and electronic effects that influence its stability, reactivity, and solubility compared to ortho- or para-substituted analogs.

Key properties include:

  • Molecular formula: C₈H₇N₂O₂
  • Molecular weight: 163.16 g/mol
  • Structure: A benzene ring with -N₂OH at position 1 and -COCH₃ at position 2.

Diazonium salts like m-acetylbenzenediazohydroxide are typically unstable under ambient conditions, requiring low-temperature storage (<5°C) to prevent decomposition. The acetyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduces thermal stability due to electron-withdrawing effects.

Properties

CAS No.

119149-25-6

Molecular Formula

C8H8N2O2

Molecular Weight

164.164

IUPAC Name

N-(3-acetylphenyl)nitrous amide

InChI

InChI=1S/C8H8N2O2/c1-6(11)7-3-2-4-8(5-7)9-10-12/h2-5H,1H3,(H,9,12)

InChI Key

GZGVRVGELZYTOD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NN=O

Synonyms

Benzenediazohydroxide, m-acetyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

Recent studies highlight the meta-acetyl derivative’s niche utility in photoresist materials, where controlled N₂⁺ release under UV light enables precise patterning . However, its thermal instability limits large-scale industrial use. Comparative analyses with non-acetylated diazonium salts (e.g., benzenediazonium tetrafluoroborate) reveal trade-offs between reactivity and safety.

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